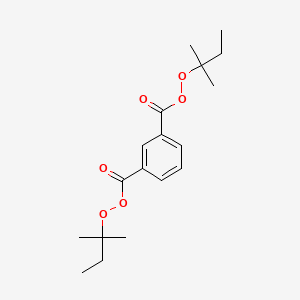
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two 2-methylbutan-2-yl groups and two carboperoxoate groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate typically involves the Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid to form the desired product . The reaction conditions include the use of a protic acid to facilitate the formation of a carbocation intermediate, which then reacts with the aromatic ring through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Friedel-Crafts alkylation reactions are employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like aluminum chloride and sulfuric acid are employed in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming stable intermediates and products. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
相似化合物的比较
Similar Compounds
Bis(2-methylbutan-2-yl) butanedioate: A similar compound with different functional groups, leading to distinct reactivity and applications.
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl) benzene: Another related compound with similar structural features but different substituents.
Uniqueness
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
66146-81-4 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate |
InChI |
InChI=1S/C18H26O6/c1-7-17(3,4)23-21-15(19)13-10-9-11-14(12-13)16(20)22-24-18(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI 键 |
PGSMOTCJOWPYSM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)OOC(=O)C1=CC(=CC=C1)C(=O)OOC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


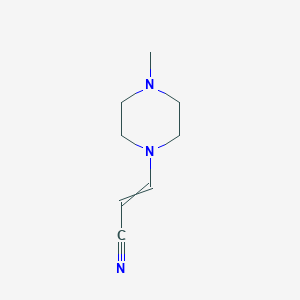
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)

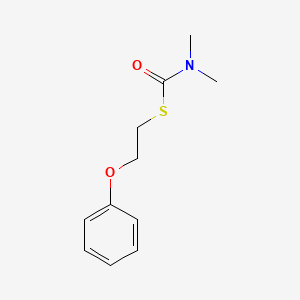
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
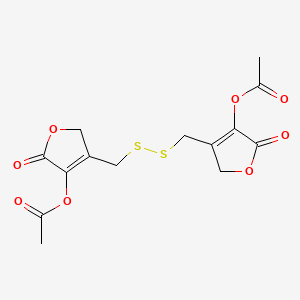
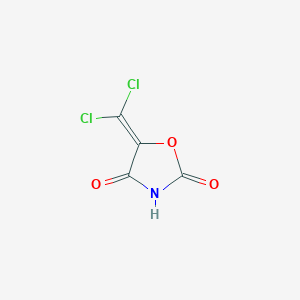
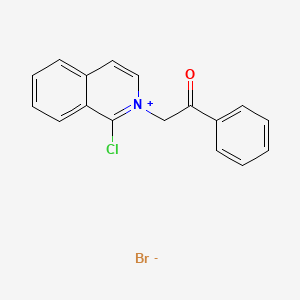

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
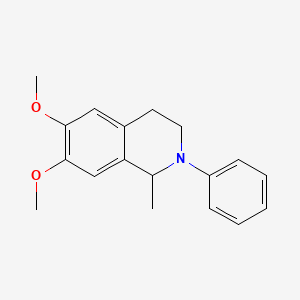
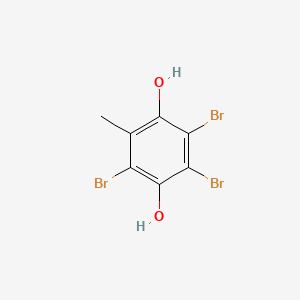
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
